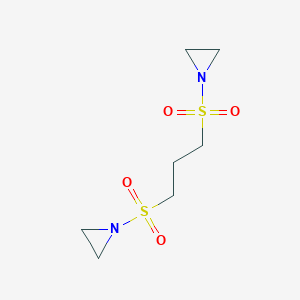
Propane, 1,3-bis(1-aziridinylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,3-bis(1-aziridinylsulfonyl)-, also known as Propane, 1,3-bis(1-aziridinylsulfonyl)-, is a useful research compound. Its molecular formula is C7H14N2O4S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane, 1,3-bis(1-aziridinylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 1,3-bis(1-aziridinylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to propane, 1,3-bis(1-aziridinylsulfonyl)- exhibit promising antitumor properties. The aziridine ring structure is known for its ability to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, suggesting potential for development into chemotherapeutic agents.
Case Study: Synthesis and Evaluation
A recent investigation focused on synthesizing derivatives of propane, 1,3-bis(1-aziridinylsulfonyl)- and evaluating their antitumor efficacy. The study reported enhanced cytotoxicity compared to existing treatments, indicating a need for further clinical exploration.
Materials Science
Polymerization Initiators
Propane, 1,3-bis(1-aziridinylsulfonyl)- can act as an effective initiator in the polymerization of various monomers. Its unique structure allows it to facilitate the formation of cross-linked networks in polymer matrices.
Data Table: Polymerization Applications
| Application | Monomer Type | Resulting Polymer Characteristics |
|---|---|---|
| Cross-linking agent | Styrene | Increased thermal stability |
| Co-polymerization | Ethylene | Enhanced mechanical properties |
| Functionalized polymers | Acrylic monomers | Improved adhesion properties |
Organic Synthesis
Reagent for Sulfonamide Formation
The compound is utilized as a reagent in the synthesis of sulfonamides through nucleophilic substitution reactions. Its aziridinyl groups enhance reactivity, making it suitable for various organic transformations.
Case Study: Synthesis of Sulfonamides
A study showcased the use of propane, 1,3-bis(1-aziridinylsulfonyl)- in synthesizing a series of sulfonamide derivatives. The reaction conditions were optimized to yield high purity products with significant yields, demonstrating the compound's utility in synthetic organic chemistry.
Environmental Applications
Potential in Water Treatment
Preliminary studies suggest that propane, 1,3-bis(1-aziridinylsulfonyl)- may have applications in environmental remediation due to its ability to bind heavy metals and facilitate their removal from aqueous solutions.
Propriétés
Numéro CAS |
19218-16-7 |
|---|---|
Formule moléculaire |
C7H14N2O4S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1-[3-(aziridin-1-ylsulfonyl)propylsulfonyl]aziridine |
InChI |
InChI=1S/C7H14N2O4S2/c10-14(11,8-2-3-8)6-1-7-15(12,13)9-4-5-9/h1-7H2 |
Clé InChI |
AKWZGIZOGBOFFB-UHFFFAOYSA-N |
SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
SMILES canonique |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
Key on ui other cas no. |
19218-16-7 |
Synonymes |
1,3-BIS(ETHYLENIMINOSULPHONYL)PROPANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















